![molecular formula C15H15NO2 B1595777 Ethyl [1,1'-biphenyl]-2-ylcarbamate CAS No. 6301-18-4](/img/structure/B1595777.png)

Ethyl [1,1'-biphenyl]-2-ylcarbamate

Overview

Description

Ethyl [1,1’-biphenyl]-2-ylcarbamate , also known by its chemical formula C₁₄H₁₄O₂N , is an organic compound. It forms colorless crystals and belongs to the biphenyl family. The compound consists of a biphenyl core with an ethylcarbamate group attached at the 2-position of one of the phenyl rings .

Synthesis Analysis

The synthesis of Ethyl [1,1’-biphenyl]-2-ylcarbamate involves the reaction between biphenyl and ethyl isocyanate. The carbamate group is introduced via this reaction, resulting in the formation of the target compound .

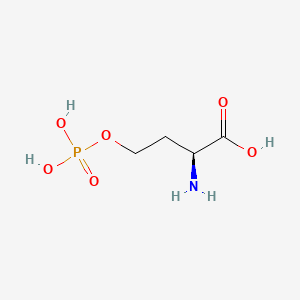

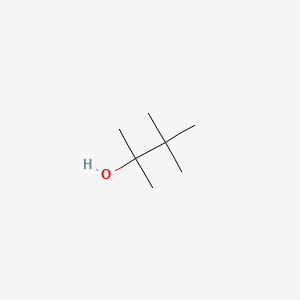

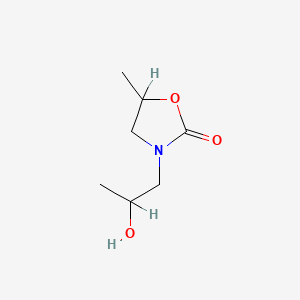

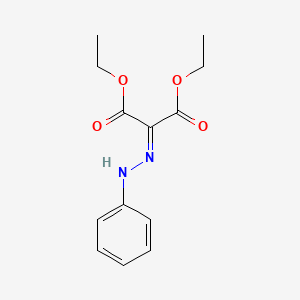

Molecular Structure Analysis

The molecular formula of Ethyl [1,1’-biphenyl]-2-ylcarbamate is C₁₄H₁₄O₂N . Its structure consists of a biphenyl moiety (two phenyl rings connected by a single bond) with an ethylcarbamate group attached to one of the phenyl rings. The carbamate group contains an oxygen atom double-bonded to a nitrogen atom .

Chemical Reactions Analysis

Ethyl [1,1’-biphenyl]-2-ylcarbamate can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These reactions may lead to the formation of different derivatives or breakdown products .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Role in Carcinogenicity Studies

Ethyl carbamate (urethane) has been examined for its carcinogenic properties. The International Agency for Research on Cancer (IARC) conducted a reassessment on the carcinogenicity of alcoholic beverages and ethyl carbamate in 2007, providing insights into its potential health risks (Baan et al., 2007).

2. Chemical Synthesis Research

Ethyl carbamate has been utilized in the synthesis of various chemical compounds. For instance, the synthesis and investigation of thiatriazol-5-ylcarbamates involved ethyl carbamate derivatives, contributing to advancements in chemical synthesis techniques (Klapötke & Sproll, 2010).

3. Pharmaceutical Applications

In the pharmaceutical field, ethyl carbamate has been explored in the context of drug synthesis and characterization. For example, it played a role in the development of GSK-961081, a muscarinic antagonist/β2 agonist, demonstrating its utility in creating novel therapeutic agents (Experimental Therapeutics, 2014).

4. Food Safety and Analysis

Ethyl carbamate has been a focus in food safety research, particularly in the analysis of fermented products. Studies have developed methods for its detection and quantification in various food items, highlighting its significance in ensuring food safety (Fu et al., 2010).

5. Environmental Toxicology

Research on ethyl carbamate's toxicological impact has led to its classification as a Group 2A carcinogen. Studies have also investigated its potential neurological effects, underlining the importance of understanding its environmental and health impacts (Gowd et al., 2018).

Safety and Hazards

properties

IUPAC Name |

ethyl N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZPSCLWIVWFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286202 | |

| Record name | Ethyl [1,1'-biphenyl]-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [1,1'-biphenyl]-2-ylcarbamate | |

CAS RN |

6301-18-4 | |

| Record name | 6301-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [1,1'-biphenyl]-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

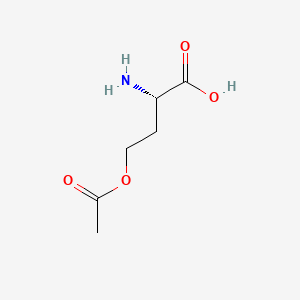

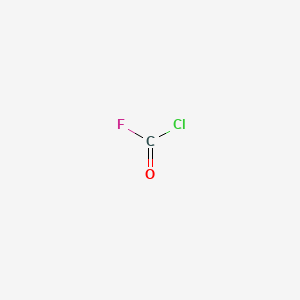

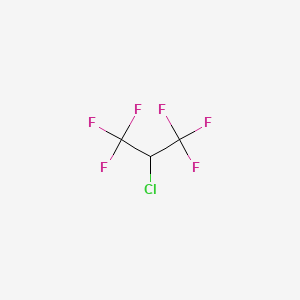

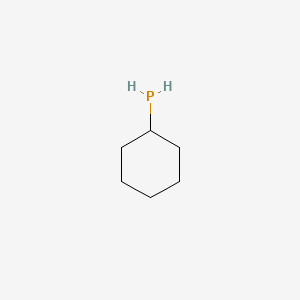

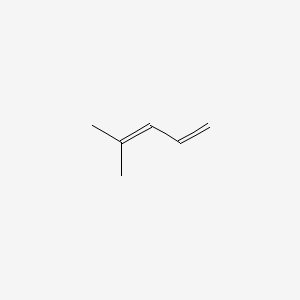

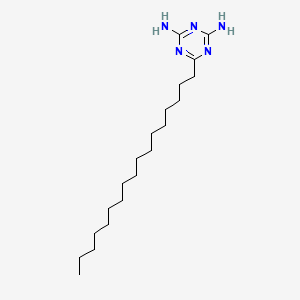

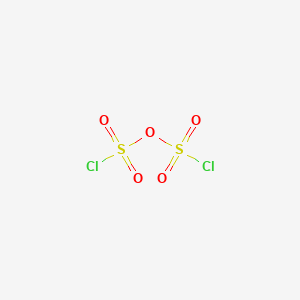

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.